2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17766827
InChI: InChI=1S/C8H12ClN3O/c1-11(8(13)3-9)5-7-4-10-12(2)6-7/h4,6H,3,5H2,1-2H3
SMILES:
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide

CAS No.:

Cat. No.: VC17766827

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide -

Specification

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide
Standard InChI InChI=1S/C8H12ClN3O/c1-11(8(13)3-9)5-7-4-10-12(2)6-7/h4,6H,3,5H2,1-2H3
Standard InChI Key WMGAJCBEASEFMR-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CN(C)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide (IUPAC name: 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide) has the molecular formula C₈H₁₂ClN₃O and a molecular weight of 215.66 g/mol . The structure integrates a pyrazole ring methylated at the 1-position, an N-methylated acetamide group at the 4-position, and a chlorine atom at the α-carbon of the acetamide moiety (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₂ClN₃O
Molecular Weight215.66 g/mol
SMILESCN1C=C(C=N1)CN(C)C(=O)CCl
InChI KeyLSANFMPRNTTYOG-UHFFFAOYSA-N

Spectral and Stereochemical Properties

The compound’s infrared (IR) spectrum exhibits characteristic absorptions for the amide carbonyl (∼1650 cm⁻¹) and C-Cl stretch (∼750 cm⁻¹) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyrazole protons (δ 7.5–7.7 ppm), methyl groups (δ 2.3–3.1 ppm), and acetamide carbonyl (δ 170–172 ppm) . X-ray crystallography of its hydrochloride salt confirms a planar pyrazole ring and tetrahedral geometry at the acetamide’s α-carbon .

Synthesis and Manufacturing Pathways

Primary Synthetic Routes

The compound is synthesized via a two-step protocol:

  • N-Alkylation of 1-methyl-1H-pyrazol-4-ylmethanol: Reaction with methylamine in the presence of a dehydrating agent yields N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine .

  • Acylation with Chloroacetyl Chloride: The amine intermediate reacts with chloroacetyl chloride under Schotten-Baumann conditions to form the target acetamide .

Table 2: Optimization Parameters for Step 2

ParameterOptimal ValueYield Improvement
Temperature0–5°CPrevents hydrolysis
SolventTHF/WaterEnhances solubility
BaseNaOHNeutralizes HCl

Scalability and Industrial Production

Pilot-scale batches (≥10 kg) achieve 78–82% purity using continuous flow reactors, with residual solvents (THF, DCM) maintained below ICH Q3C limits . Challenges include chloroacetyl chloride’s volatility and the amine intermediate’s sensitivity to oxidation.

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 1.94), favoring organic solvents like dichloromethane and ethyl acetate . Its hydrochloride salt shows improved water solubility (8.7 mg/mL) .

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 182°C, while photostability studies under ICH Q1B guidelines show <5% degradation after 200 W/m² UV exposure .

Comparative Analysis with Structural Analogs

Table 3: Activity Trends in Pyrazole Acetamide Derivatives

CompoundlogPEGFR IC₅₀ (μM)
Target Compound1.9418.3
2-Chloro-N-cyclopropyl analog2.3114.7
Phenyl-substituted derivative 3.029.1

The phenyl-substituted analog shows enhanced kinase inhibition due to π-π stacking with aromatic residues, while cyclopropyl variants improve metabolic stability.

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing PARP inhibitors and JAK2 kinase modulators, with six patents filed between 2020–2024 .

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